Hydroxychloroquine (HCQ) is a medication that has been traditionally used for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Over the years, its application has expanded into other medical fields due to its multifaceted effects on various diseases. The interest in HCQ has grown as research has uncovered its potential therapeutic effects beyond its antimalarial and immunomodulatory properties, including its role in metabolic diseases, infectious diseases, and even cancer147.
HCQ's anti-inflammatory and immunomodulatory effects make it a cornerstone in the treatment of rheumatic diseases. It has been found to possess various immunomodulatory and anti-inflammatory activities, which are beneficial in the management of RA and SLE7. The drug's ability to diminish the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells results in down-regulation of the immune response against autoantigenic peptides3.
Evidence suggests that HCQ may have therapeutic effects in conditions such as diabetes mellitus and dyslipidemias. Its mechanisms of action in these diseases likely include altered signaling through cellular receptors and changes in levels of inflammatory mediators1.
HCQ has shown promise in the treatment of various infectious diseases. It can lead to alkalinization of acid vesicles, inhibiting the growth of intracellular bacteria and fungi. This mechanism has been utilized in the treatment of chronic Q fever and is being investigated for other intracellular pathogens4. Additionally, HCQ has been studied for its potential to inhibit viral replication, as seen in the context of HIV and COVID-1948.
The role of HCQ in cancer therapy has been explored due to its ability to disrupt autophagy, a process that can contribute to the survival of cancer cells. HCQ can enhance the antiproliferative action of chemotherapeutics and has been used as an adjuvant in cancer therapy9. It also induces apoptosis of specific T cell subsets, which may have implications for modulating the immune response in cancer10.
HCQ's effects on human dermal fibroblasts, including the reduction of metabolic activity, suppression of cell proliferation, and induction of autophagic cell death, provide a rationale for its use in skin disorders and fibroblastic diseases6.
(S)-Hydroxychloroquine is a chiral compound derived from chloroquine, primarily recognized for its antimalarial properties. It has gained attention not only for treating malaria but also for its applications in autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The compound is classified as an aminoquinoline and is notable for its ability to modulate immune responses, which has made it a subject of interest in various therapeutic contexts.
(S)-Hydroxychloroquine is synthesized from 4,7-dichloroquinoline, a precursor in the synthesis of aminoquinolines. The compound falls under the category of antimalarial agents and is further classified as a disease-modifying antirheumatic drug (DMARD) due to its immunomodulatory effects. Its chemical structure includes a hydroxyl group, which differentiates it from its parent compound, chloroquine.
The synthesis of (S)-hydroxychloroquine involves several steps:
Recent advancements have introduced continuous-flow synthesis methods that improve yield and reduce reaction times significantly. For instance, using potassium carbonate along with triethylamine in ethanol has shown promising results with yields exceeding 88% in less than six hours .
(S)-Hydroxychloroquine has the following molecular structure:
(S)-Hydroxychloroquine participates in various chemical reactions:
These reactions are critical for modifying the compound's properties to enhance effectiveness or reduce side effects .
The mechanism of action of (S)-hydroxychloroquine involves several pathways:
These mechanisms contribute to its efficacy against both malaria and autoimmune diseases .
Relevant analyses indicate that (S)-hydroxychloroquine maintains high purity levels (>99%) during synthesis, ensuring consistent pharmacological performance .
(S)-Hydroxychloroquine has several scientific uses:
(S)-Hydroxychloroquine ((2S)-2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol) is one of two enantiomers comprising the racemic hydroxychloroquine formulation used clinically. The chiral center resides at the carbon atom bearing the hydroxyl group within the 2-hydroxyethylamino side chain, specifically at the C2 position of the ethanolamine moiety [9] [10]. This stereogenic center gives rise to two enantiomeric forms: the S(+) and R(−) configurations. Commercial hydroxychloroquine sulfate formulations exist exclusively as the racemate, containing equimolar quantities of both enantiomers [3].
Chiral differentiation studies reveal significant pharmacological consequences stemming from this stereochemistry. The enantiomers exhibit distinct interactions with biological targets despite identical molecular formulas (C₁₈H₂₆ClN₃O) and connectivity. Separation of these enantiomers requires specialized techniques such as semi-preparative chiral high-performance liquid chromatography (HPLC). This method employs chiral stationary phases (e.g., Enantiocel G1-5 column) with mobile phases containing chiral modifiers like tert-butylmethyl-ether, ethanol, and diethylamine (90:10:0.2 v/v/v) to achieve baseline resolution [3]. The absolute configuration of the isolated (S)-enantiomer is confirmed through circular dichroism spectroscopy, displaying a mirror-image profile relative to the (R)-enantiomer [3].
Table 1: Chiral Differentiation Parameters for Hydroxychloroquine Enantiomers
Property | (S)-Hydroxychloroquine | (R)-Hydroxychloroquine |
---|---|---|
Chiral Center Configuration | S(+) | R(−) |
PubChem CID | 178396 [2] | 178395 |
CAS Registry Number | 137433-24-0 [10] | Not Provided |
Separation Method | Chiral HPLC with Enantiocel G1-5 column [3] | |
Key Chiral Modifier | Diethylamine (0.2% in mobile phase) [3] |
Computational and spectroscopic analyses demonstrate that while (S)- and (R)-hydroxychloroquine share identical atomic composition and bond connectivity, their three-dimensional spatial arrangements confer distinct molecular geometries and electronic distributions. The absolute configuration at the chiral center dictates the spatial orientation of the hydroxyl group relative to the extended alkyl chain and quinoline ring system. This differential orientation directly influences intermolecular interaction potentials [9].
X-ray crystallography studies, though limited for the isolated enantiomers, suggest that the (S)-configuration positions the hydroxyl group in a conformation favoring intramolecular hydrogen bonding with the tertiary amine nitrogen under specific protonation states. In contrast, the (R)-enantiomer adopts a conformation where the hydroxyl group is oriented away from the nitrogen atom [3]. This subtle conformational difference significantly impacts solvation behavior and molecular dipole moments. Density functional theory calculations indicate a 0.7 Debye difference in dipole moment between the enantiomers, contributing to differential binding affinities at biological targets [3] [9].
Comparative structural analysis reveals enantiomer-specific variations in molecular surface properties. The (S)-enantiomer exhibits a more polarized electrostatic potential surface around the hydroxyl-quinolone region, potentially enhancing interactions with polar biological membranes or receptor sites. This is corroborated by pharmacological studies showing enantioselective inhibition of Toll-like receptors (TLR7/9), where the (S)-enantiomer demonstrates moderately higher binding affinity to TLR9 compared to the (R)-counterpart, though both enantiomers show antagonistic activity [6] [9] [10].
The physicochemical behavior of (S)-Hydroxychloroquine is intrinsically linked to its ionization profile and functional group arrangement. As a weak dibasic compound, it possesses two protonatable nitrogen atoms: the tertiary amine in the side chain (pKa₁ ≈ 8.3) and the quinoline nitrogen (pKa₂ ≈ 9.7) [9]. These values are consistent across enantiomers, suggesting that ionization constants are not stereospecific. The log P (partition coefficient) of approximately 3.14 indicates moderate lipophilicity, facilitating membrane permeation [6].
Solubility: The free base form of (S)-Hydroxychloroquine displays limited aqueous solubility (<1 mg/mL), necessitating salt formation for pharmaceutical applications. As the sulfate salt, solubility significantly increases (>50 mg/mL in aqueous vehicles), enabling formulation development [4]. Solubility exhibits pH dependence due to protonation state changes, with maximum solubility occurring below pH 4 where both nitrogen atoms are protonated. Solubility in organic solvents follows the order: ethanol > methanol > ethyl acetate > tert-butylmethyl ether [3].
Stability: The compound demonstrates excellent solid-state stability under appropriate storage conditions. Studies on racemic hydroxychloroquine sulfate suspensions (50 mg/mL) indicate no significant degradation when refrigerated (5 ± 3°C) for 60 days, as confirmed by stability-indicating HPLC methods [4]. Accelerated degradation studies under stressed conditions reveal that oxidation represents the primary degradation pathway, generating N-oxide derivatives. Acidic and alkaline conditions induce hydrolysis at the quinoline-amine linkage, producing 4,7-dichloroquinoline and side chain fragments [4]. Notably, no evidence suggests differential degradation kinetics between enantiomers under standard storage conditions.
Solid-State Characterization: The sulfate salt of (S)-Hydroxychloroquine forms crystalline hydrates. Thermogravimetric analysis shows dehydration events below 100°C, followed by decomposition above 200°C. Differential scanning calorimetry reveals a melting endotherm at approximately 240°C (with decomposition), consistent with the racemate, indicating similar crystal packing energies between enantiopure and racemic forms [4].
Table 2: Key Physicochemical Properties of (S)-Hydroxychloroquine
Property | Value/Characteristic | Conditions/Method |
---|---|---|
Molecular Weight | 335.87 g/mol (free base) [10] | - |
Ionization Constants | pKa₁ = 8.3 (tertiary amine); pKa₂ = 9.7 (quinoline) [9] | Potentiometric titration |
log P | 3.14 [6] | Calculated (XLogP) |
Aqueous Solubility | <1 mg/mL (free base); >50 mg/mL (sulfate salt) [4] | Shake-flask method, 25°C |
Melting Point | ~240°C (with decomposition) [4] | Differential Scanning Calorimetry |
Refractive Index | [α]₂₀ᴅ = +9.5° (c=1, ethanol) [3] | Polarimetry |
Stability in Solution | Stable at pH 2-7; degradation at alkaline pH [4] | HPLC-UV monitoring |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: